molecular formula C6H4O3Se B13109187 2-Oxo-2-(selenophen-2-yl)aceticacid

2-Oxo-2-(selenophen-2-yl)aceticacid

Cat. No.: B13109187
M. Wt: 203.06 g/mol
InChI Key: XCDCTDKIUDROAM-UHFFFAOYSA-N
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Description

2-Oxo-2-(selenophen-2-yl)acetic acid is an α-keto acid derivative featuring a selenophene heterocycle. The selenophene ring, a selenium-containing analog of thiophene, confers unique electronic and steric properties due to selenium’s larger atomic radius and polarizability compared to sulfur or oxygen. This compound is of interest in medicinal chemistry and materials science, particularly in catalytic reactions and as a precursor for bioactive molecules.

Properties

Molecular Formula

C6H4O3Se

Molecular Weight

203.06 g/mol

IUPAC Name

2-oxo-2-selenophen-2-ylacetic acid

InChI

InChI=1S/C6H4O3Se/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)

InChI Key

XCDCTDKIUDROAM-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(selenophen-2-yl)aceticacid typically involves the reaction of selenophene with acetic acid derivatives under specific conditions. One common method includes the use of tributyl-(selenophen-2-yl)stannane and acetic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, in toluene. The reaction mixture is deoxygenated with nitrogen and refluxed for 24 hours .

Industrial Production Methods: While detailed industrial production methods for 2-Oxo-2-(selenophen-2-yl)aceticacid are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(selenophen-2-yl)aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The selenophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted selenophenes depending on the reagents used.

Scientific Research Applications

2-Oxo-2-(selenophen-2-yl)aceticacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(selenophen-2-yl)aceticacid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its selenophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding to biological targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Notable Features References
2-Oxo-2-(thiophen-2-yl)acetic acid Thiophene (S) C₆H₄O₃S 156.16 g/mol Forms centrosymmetric dimers via O–H⋯O hydrogen bonds; crystal symmetry: P2₁/c
2-Oxo-2-(furan-2-yl)acetic acid Furan (O) C₆H₄O₄ 140.09 g/mol Lower thermal stability due to furan’s reduced aromaticity; used in synthesis of heterocycles
2-Oxo-2-(4-ethylphenyl)acetic acid 4-Ethylphenyl C₁₀H₁₀O₃ 178.18 g/mol Higher lipophilicity; synthetic yields up to 89.9% reported
2-Oxo-2-[(1-phenylethyl)amino]acetic acid hydrazide Phenylethylamino C₁₀H₁₃N₃O₂ 207.23 g/mol Hydrazide derivative; melting point data available (exact value not specified)

Key Observations :

  • Selenium vs. Sulfur/Oxygen: The selenophene moiety in 2-oxo-2-(selenophen-2-yl)acetic acid is expected to enhance polarizability and alter hydrogen-bonding interactions compared to thiophene or furan analogs. Selenium’s larger size may also increase steric hindrance in catalytic applications .
  • Aromatic Substituents : Phenyl derivatives (e.g., 2-oxo-2-(4-ethylphenyl)acetic acid) exhibit higher lipophilicity, favoring membrane permeability in drug design, whereas heteroaromatic substituents (thiophene/furan) improve solubility and electronic conjugation .

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